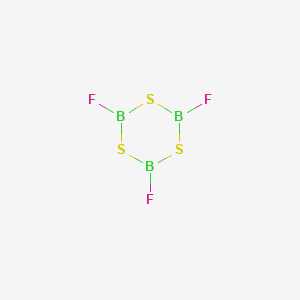
2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane is a chemical compound with the molecular formula B₃F₃H₃N₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane typically involves the reaction of B-trichloroborazine with antimony trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other substituents. .
Aplicaciones Científicas De Investigación
2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane involves its interaction with molecular targets through its fluorine and boron atoms. These interactions can lead to the formation of stable complexes, influencing various chemical and biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
2,4,6-Trifluoro-1,3,5,2,4,6-trithiatriborinane can be compared with other similar compounds such as:
2,4,6-Trifluoro-1,3,5-triazine: Known for its use as a fluorinating agent and precursor for dyes.
2,4,6-Trifluoroborazine: Another fluorinated boron compound with applications in organic synthesis.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Used in phosphorescent materials and biological imaging.
The uniqueness of this compound lies in its specific combination of fluorine and boron atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
91998-69-5 |
|---|---|
Fórmula molecular |
B3F3S3 |
Peso molecular |
185.6 g/mol |
Nombre IUPAC |
2,4,6-trifluoro-1,3,5,2,4,6-trithiatriborinane |
InChI |
InChI=1S/B3F3S3/c4-1-7-2(5)9-3(6)8-1 |
Clave InChI |
MAPFFUNWWSABNN-UHFFFAOYSA-N |
SMILES canónico |
B1(SB(SB(S1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



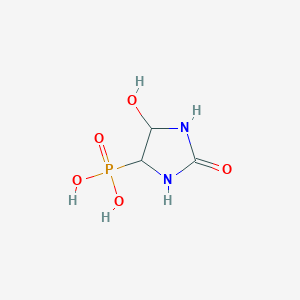
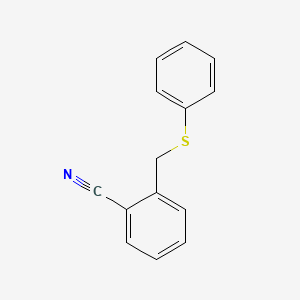
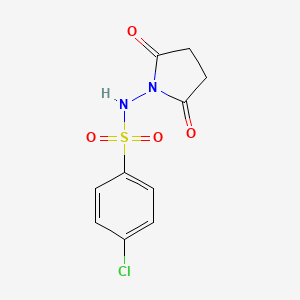
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
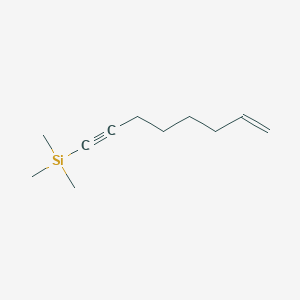
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
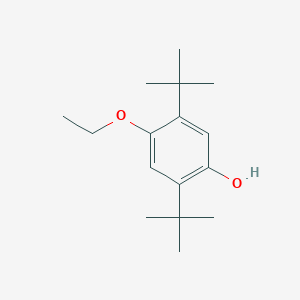
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
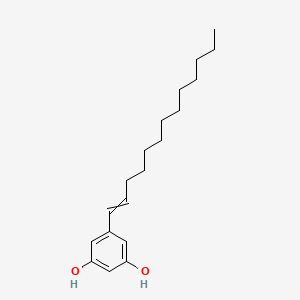
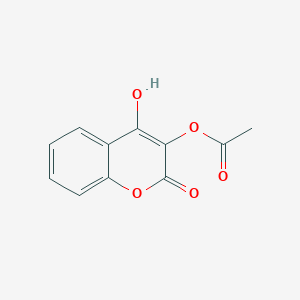
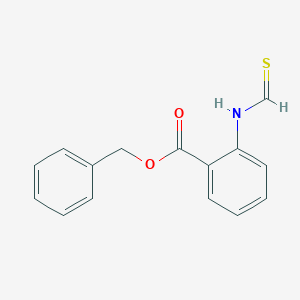

![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
